molecular formula C14H10N2O B2456689 2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole CAS No. 62667-31-6

2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole

Cat. No.: B2456689
CAS No.: 62667-31-6
M. Wt: 222.247
InChI Key: VHJLGXFFKGNEAT-CMDGGOBGSA-N
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Description

2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole is a heterocyclic compound that features both pyridine and benzoxazole moieties

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of anti-angiogenic tki-pet tracers . These tracers are typically used to target angiogenic pathways, which are crucial for the growth and proliferation of cells, particularly cancer cells.

Mode of Action

Compounds with similar structures have been used in the synthesis of pharmaceutical intermediates , suggesting that they may interact with their targets to modulate biochemical pathways.

Biochemical Pathways

Given its potential use in the synthesis of anti-angiogenic tki-pet tracers , it may be involved in the regulation of angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones.

Result of Action

If the compound is indeed involved in the regulation of angiogenesis as suggested by its potential use in the synthesis of anti-angiogenic tki-pet tracers , its action could result in the inhibition of new blood vessel formation, which could potentially limit the growth and spread of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with 2-(pyridin-2-yl)acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Pyridine N-oxides and benzoxazole N-oxides.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Substituted pyridine and benzoxazole derivatives.

Scientific Research Applications

2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole is unique due to its combination of the benzoxazole and pyridine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical characteristics and biological activity.

Properties

IUPAC Name

2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLGXFFKGNEAT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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